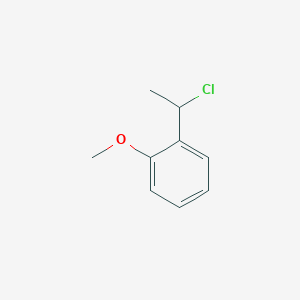

1-(1-Chloroethyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXXSMPGNUPHSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 1 1 Chloroethyl 2 Methoxybenzene Formation

Established Synthetic Routes to 1-(1-Chloroethyl)-2-methoxybenzene

Chlorination of 1-(2-Methoxyphenyl)ethanol (B80116) and Related Alcohol Precursors

A principal and widely employed method for synthesizing this compound is the direct chlorination of its corresponding benzylic alcohol precursor, 1-(2-methoxyphenyl)ethanol. nih.govbldpharm.comchemicalbook.com This transformation involves the substitution of the hydroxyl (-OH) group with a chlorine atom. Benzylic alcohols are particularly amenable to this conversion due to the relative stability of the potential carbocation intermediate formed at the benzylic position. organic-chemistry.org A variety of chlorinating agents can effect this change, with thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) being among the most established and frequently utilized reagents. nih.govyoutube.com

Thionyl chloride (SOCl₂) is a highly effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. libretexts.orgdoubtnut.com The reaction between an alcohol and thionyl chloride proceeds by converting the hydroxyl group into a superior leaving group. libretexts.org The initial step involves the attack of the alcohol's oxygen atom on the sulfur atom of SOCl₂, displacing a chloride ion. This forms a chlorosulfite intermediate. In the subsequent step, the previously displaced chloride ion acts as a nucleophile, attacking the carbon atom bearing the leaving group in an Sₙ2-type mechanism, which leads to an inversion of stereochemistry if the carbon is a chiral center. youtube.comlibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. libretexts.org

Phosphorus trichloride (PCl₃) serves as another classic reagent for chlorinating alcohols. Similar to thionyl chloride, the mechanism involves the alcohol's oxygen attacking the phosphorus atom, leading to the displacement of a chloride ion and the formation of a phosphite (B83602) intermediate. This process converts the hydroxyl group into a good leaving group. The chloride ion then attacks the carbon atom, resulting in the formation of the alkyl chloride. One mole of phosphorus trichloride can react with three moles of the alcohol.

Alternative, milder, and more selective methods for the chlorination of benzylic alcohols have also been developed, utilizing reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethyl sulfoxide (B87167) (DMSO) or trimethylsilyl (B98337) chloride (TMSCl) with a catalyst like hydrous sodium montmorillonite. organic-chemistry.orgorganic-chemistry.org These methods can offer advantages such as neutral reaction conditions and compatibility with acid-sensitive functional groups. organic-chemistry.org

The conditions for the chlorination of alcohols like 1-(2-methoxyphenyl)ethanol can be optimized to maximize the yield of this compound. When using thionyl chloride, the reaction can be performed neat (without a solvent) at reflux temperature (approximately 76 °C). commonorganicchemistry.com Alternatively, a solvent such as dichloromethane (B109758) (DCM) is commonly used. commonorganicchemistry.com The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent. commonorganicchemistry.com The molar ratio of thionyl chloride to the alcohol is typically near stoichiometric, though a slight excess (e.g., 1 to 1.2 equivalents) is often used to ensure complete conversion. google.com

For reactions involving phosphorus trichloride, an inert solvent is generally used, and the reaction is often carried out at lower temperatures to control its reactivity. A base, such as pyridine, is sometimes added to neutralize the HCl byproduct formed during the reaction with thionyl chloride, although this can also influence the reaction mechanism. youtube.com

Optimization strategies focus on controlling the temperature, reaction time, and the stoichiometry of the reagents. For benzylic alcohols, which are prone to side reactions like elimination or rearrangement, milder conditions are often preferred. The choice of solvent can also be critical; for instance, dichloromethane has been identified as an optimal solvent in certain TMSCl-mediated chlorinations. organic-chemistry.org

| Reagent System | Typical Solvent | Temperature | Key Features |

| Thionyl Chloride (SOCl₂) | Neat or Dichloromethane (DCM) | Room Temperature to Reflux (76°C) | Gaseous byproducts (SO₂, HCl) drive the reaction; can be catalyzed by DMF. commonorganicchemistry.comgoogle.com |

| Phosphorus Trichloride (PCl₃) | Inert Solvents (e.g., Ether, Chloroform) | 0°C to Room Temperature | One mole of PCl₃ reacts with three moles of alcohol. |

| TCT / DMSO | Dimethyl Sulfoxide (DMSO) | Room Temperature | Rapid, neutral conditions, high chemoselectivity for benzylic alcohols. organic-chemistry.org |

| TMSCl / Na-Mont | Dichloromethane (DCM) | Room Temperature | Mild conditions, avoids toxic gaseous HCl, environmentally safer. organic-chemistry.org |

Regioselective Hydrochlorination of Substituted Styrene (B11656) Derivatives

An alternative synthetic pathway to this compound is the hydrochlorination of the corresponding substituted styrene, 2-methoxystyrene. This reaction involves the electrophilic addition of hydrogen chloride (HCl) across the carbon-carbon double bond of the vinyl group. nih.govnih.gov The regioselectivity of this addition is a critical aspect, as it determines which of the two carbons in the double bond receives the hydrogen and which receives the chlorine.

The hydrochlorination of alkenes, including styrene derivatives, is fundamentally an acid-catalyzed process. arkat-usa.orgnih.govscite.ai The reaction can be carried out by bubbling HCl gas through a solution of the alkene, often in an inert solvent like diethyl ether or dioxane, at temperatures ranging from 0°C to room temperature. nih.govbeilstein-journals.org However, the reactivity of alkenes towards HCl can vary significantly. While highly substituted or strained alkenes react readily, monosubstituted alkenes like styrenes can be less reactive, sometimes requiring harsher conditions or prolonged reaction times. nih.govnih.gov

To enhance the reaction rate and efficiency, combined acid catalytic systems can be employed. The hydrolysis of vinyl ethers, a related reaction, demonstrates the principles of general acid catalysis, where various proton donors can facilitate the reaction. arkat-usa.orgresearchgate.net In the context of hydrochlorination, the addition of a co-catalyst or modifying the solvent system can improve performance. For instance, using solutions of HCl in solvents like acetic acid or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to be effective for a broad range of alkenes, including those that are typically sluggish. beilstein-journals.org The choice of the acid catalyst and solvent system is crucial for achieving efficient protonation of the double bond, which is the rate-determining step. researchgate.net

The hydrochlorination of a styrene derivative like 2-methoxystyrene proceeds via a polar, electrophilic addition mechanism. nih.govleah4sci.com This pathway is governed by Markovnikov's rule, which predicts the regiochemical outcome of the addition. leah4sci.com

The mechanism unfolds in two primary steps:

Protonation and Carbocation Formation : The reaction is initiated by the electrophilic attack of a proton (from HCl) on the π-electrons of the alkene's double bond. leah4sci.com This proton adds to the less substituted carbon atom of the vinyl group (the terminal CH₂). This regioselectivity is dictated by the need to form the more stable carbocation. In the case of 2-methoxystyrene, this results in the formation of a secondary benzylic carbocation on the carbon adjacent to the aromatic ring. This carbocation is significantly stabilized by resonance delocalization of the positive charge into the benzene (B151609) ring and by the electron-donating methoxy (B1213986) group. arkat-usa.org

Nucleophilic Attack by Chloride : The resulting carbocation is a potent electrophile and is rapidly attacked by the chloride ion (Cl⁻) present in the solution. leah4sci.com This nucleophilic attack completes the addition, forming the C-Cl bond and yielding the final product, this compound. leah4sci.com

Alternative Alkylation and Halogenation Approaches for Aromatic Chloroethylation

Beyond direct chloroethylation, alternative strategies involving separate alkylation and halogenation steps can be employed to synthesize chloroethylated aromatic compounds. One of the most prominent methods for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation. libretexts.org This reaction typically involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The Lewis acid assists in the formation of a carbocation from the alkyl halide, which then acts as an electrophile and attacks the electron-rich aromatic ring. libretexts.org

For the synthesis of a precursor to this compound, 2-ethylanisole (B1585127) could be synthesized via a Friedel-Crafts reaction between anisole (B1667542) and an ethylating agent like ethyl chloride. However, a significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements. libretexts.org For instance, the use of 1-chloropropane (B146392) in a Friedel-Crafts reaction with benzene results in the formation of isopropylbenzene rather than n-propylbenzene, due to the rearrangement of the primary carbocation to a more stable secondary carbocation. libretexts.org

Once the ethyl group is attached to the aromatic ring, a subsequent halogenation step can introduce the chlorine atom. Aromatic halogenation is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen. wikipedia.orglibretexts.org For this reaction to occur with less reactive aromatic compounds, a Lewis acid catalyst is often required to activate the halogen, making it a stronger electrophile. wikipedia.orglibretexts.orgmasterorganicchemistry.com For example, the chlorination of benzene can be achieved using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com

However, direct halogenation of an activated ring like 2-ethylanisole would likely result in substitution on the aromatic ring itself rather than on the ethyl side chain. Therefore, a more targeted approach is necessary for the specific synthesis of this compound. This often involves the use of reagents that favor benzylic halogenation, such as N-chlorosuccinimide (NCS) under radical-initiating conditions.

An alternative approach involves the anti-Markovnikov hydrochlorination of a corresponding styrene derivative. For instance, the hydrochlorination of 1-bromo-4-vinylbenzene can be achieved using reagents like 2,6-lutidine hydrochloride in the presence of a photocatalyst, yielding 1-bromo-4-(1-chloroethyl)benzene. chemicalbook.com This method provides a regioselective way to introduce the chlorine atom to the benzylic position.

A summary of alternative synthetic approaches is presented in the table below:

| Reaction Type | Reagents | Catalyst | Key Features |

| Friedel-Crafts Alkylation | Alkyl Halide (e.g., Ethyl Chloride) | Lewis Acid (e.g., AlCl₃) | Introduces an alkyl group to the aromatic ring. libretexts.org |

| Electrophilic Aromatic Halogenation | Halogen (e.g., Cl₂) | Lewis Acid (e.g., FeCl₃) | Substitutes a hydrogen on the aromatic ring with a halogen. wikipedia.orgmasterorganicchemistry.com |

| Benzylic Halogenation | N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN) | Selectively halogenates the benzylic position of an alkyl side chain. |

| Anti-Markovnikov Hydrochlorination | 2,6-Lutidine Hydrochloride | Photocatalyst | Regioselectively adds HCl across a double bond, with chlorine at the less substituted carbon. chemicalbook.com |

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and predicting potential side products. The formation of this compound primarily involves nucleophilic substitution and the formation of reactive intermediates.

The introduction of the chlorine atom onto the ethyl side chain of a precursor like 2-ethylanisole typically proceeds via a nucleophilic substitution reaction. utexas.edu In these reactions, a nucleophile attacks a carbon atom, leading to the displacement of a leaving group. utexas.edu The two primary mechanisms for nucleophilic substitution are the Sₙ1 and Sₙ2 pathways.

The Sₙ2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. utexas.edulibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org This mechanism is favored for primary and less sterically hindered secondary substrates.

The Sₙ1 (unimolecular nucleophilic substitution) mechanism is a two-step process. chemguide.co.uk The first and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. chemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk The rate of an Sₙ1 reaction depends only on the concentration of the substrate. This mechanism is favored for tertiary and some secondary substrates that can form stable carbocations.

In the context of chlorinating the benzylic position of 2-ethylanisole, the stability of the potential benzylic carbocation makes an Sₙ1-like mechanism plausible. The proximity of the phenyl ring allows for resonance stabilization of the positive charge. However, the specific conditions and the nature of the chlorinating agent will ultimately determine the predominant mechanistic pathway.

A related process is nucleophilic aromatic substitution (SₙAr) , which involves the substitution of a leaving group on an aromatic ring. youtube.com This mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. youtube.com While not directly involved in the chlorination of the ethyl side chain, it is a relevant concept in the broader context of modifying substituted benzenes.

| Mechanism | Steps | Rate Determining Step | Key Characteristics |

| Sₙ2 | One-step (concerted) | Nucleophilic attack and leaving group departure are simultaneous. utexas.edu | Bimolecular kinetics, inversion of stereochemistry, sensitive to steric hindrance. utexas.edulibretexts.org |

| Sₙ1 | Two-step | Formation of a carbocation intermediate. chemguide.co.uk | Unimolecular kinetics, racemization, favored by stable carbocations. chemguide.co.uk |

| SₙAr | Two-step (addition-elimination) | Nucleophilic attack to form a Meisenheimer complex. youtube.com | Requires electron-withdrawing groups on the aromatic ring. youtube.com |

The synthesis of this compound, particularly through pathways involving electrophilic aromatic substitution or Sₙ1-type reactions, proceeds through the formation of reactive intermediates.

In Friedel-Crafts alkylation, the key intermediate is a carbocation . libretexts.org The Lewis acid catalyst facilitates the removal of a halide from the alkyl halide, generating a positively charged carbon species that acts as the electrophile. libretexts.org The stability of this carbocation is a critical factor, with tertiary carbocations being more stable than secondary, which are more stable than primary. chemguide.co.uk This stability order can lead to rearrangements, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. libretexts.org

During electrophilic aromatic halogenation, an arenium ion (or sigma complex) is formed as an intermediate. wikipedia.org This occurs when the electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. wikipedia.org The positive charge is delocalized across the ring through resonance. The subsequent loss of a proton from the ring restores the aromaticity and yields the final substituted product. masterorganicchemistry.com

In nucleophilic aromatic substitution reactions, a Meisenheimer complex is a key intermediate. youtube.com This is a resonance-stabilized carbanion formed by the addition of a nucleophile to an electron-deficient aromatic ring. youtube.com The negative charge is delocalized, often onto electron-withdrawing groups. youtube.com

The formation and stability of these intermediates are crucial in determining the reaction pathway and the final product distribution.

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. illinois.edu

Kinetic control occurs when the product that is formed the fastest is the major product. This is often the case at lower reaction temperatures where the reaction is irreversible. The kinetically controlled product is derived from the transition state with the lowest activation energy.

Thermodynamic control occurs when the reaction is reversible, and the system is allowed to reach equilibrium. In this case, the most stable product will be the major product, regardless of how fast it is formed. The thermodynamically controlled product is the one with the lowest Gibbs free energy.

In the context of synthesizing this compound, these principles can be applied. For example, in Friedel-Crafts alkylation, the initial product might be the result of kinetic control, but if the reaction conditions allow for reversibility (e.g., higher temperatures, prolonged reaction times), rearrangement to a more thermodynamically stable product can occur. libretexts.org

Computational models are increasingly being used to predict reaction outcomes by considering both thermodynamic and kinetic factors. illinois.edu These models can help in designing synthetic routes that favor the desired product by carefully controlling reaction conditions such as temperature, reaction time, and the choice of catalyst.

| Control Type | Governing Factor | Product Formed | Reaction Conditions |

| Kinetic Control | Rate of reaction | The product formed fastest (lowest activation energy). | Lower temperatures, shorter reaction times, irreversible conditions. |

| Thermodynamic Control | Stability of the product | The most stable product (lowest Gibbs free energy). | Higher temperatures, longer reaction times, reversible conditions. illinois.edu |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The presence of a chlorine atom on the benzylic carbon makes this compound a suitable substrate for nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate plays a crucial role in these transformations, suggesting that both SN1 and SN2 mechanisms are possible depending on the reaction conditions and the nature of the nucleophile.

Reactivity with Oxygen-Based Nucleophiles (e.g., Hydroxide (B78521), Alkoxides)

Reactions of this compound with oxygen-based nucleophiles, such as hydroxide and alkoxide ions, are expected to yield the corresponding alcohol or ether derivatives. For instance, hydrolysis in the presence of water or hydroxide ions would lead to the formation of 1-(2-methoxyphenyl)ethanol. Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would result in the formation of the corresponding methyl or ethyl ether.

The reaction mechanism can be influenced by the solvent polarity and the strength of the nucleophile. In polar protic solvents, an SN1 pathway involving the formation of a resonance-stabilized benzylic carbocation is likely. The methoxy group at the ortho position can further stabilize this intermediate through resonance. In less polar solvents with strong nucleophiles, an SN2 mechanism may be favored.

Table 1: Predicted Products of Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Predicted Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(2-Methoxyphenyl)ethanol |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-(1,2-Dimethoxyethyl)benzene |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | 1-(1-Ethoxy-2-methoxyethyl)benzene |

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines)

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are expected to react with this compound to form the corresponding substituted amines. The reaction with ammonia would yield 1-(2-methoxyphenyl)ethanamine. The use of primary or secondary amines would result in the formation of N-substituted derivatives.

These reactions are typically carried out in a suitable solvent, and the reaction rate can be influenced by the basicity and steric bulk of the amine. Stronger, less hindered amines will generally react more readily. Similar to reactions with oxygen nucleophiles, both SN1 and SN2 pathways are conceivable.

Table 2: Predicted Products of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Predicted Product |

| Ammonia | NH₃ | 1-(2-Methoxyphenyl)ethanamine |

| Methylamine | CH₃NH₂ | N-Methyl-1-(2-methoxyphenyl)ethanamine |

| Diethylamine | (CH₃CH₂)₂NH | N,N-Diethyl-1-(2-methoxyphenyl)ethanamine |

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols and thiolate ions, are known to be excellent nucleophiles and are expected to readily displace the chloride in this compound. The reaction with a thiol, in the presence of a base to form the more nucleophilic thiolate, would yield the corresponding thioether. For example, reaction with ethanethiol in the presence of a base would produce 1-((1-ethylthio)ethyl)-2-methoxybenzene.

Given the high nucleophilicity of thiolates, these reactions are likely to proceed via an SN2 mechanism, especially under conditions that favor bimolecular reactions.

Table 3: Predicted Products of Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Predicted Product |

| Thiolate | Sodium ethanethiolate (NaSCH₂CH₃) | 1-((1-Ethylthio)ethyl)-2-methoxybenzene |

| Thiocyanate | Sodium thiocyanate (NaSCN) | 1-(1-Thiocyanatoethyl)-2-methoxybenzene |

Stereochemical Outcomes and Diastereoselectivity in Substitution Processes

When the reaction occurs at a chiral center, the stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism. If the reaction of an enantiomerically pure form of this compound proceeds via a pure SN2 mechanism, complete inversion of configuration at the benzylic carbon would be expected. Conversely, a pure SN1 mechanism, proceeding through a planar carbocation intermediate, would be expected to result in a racemic mixture of the product.

In many cases, a mixture of both mechanisms may operate, leading to partial racemization with a slight excess of the inversion product. The presence of the ortho-methoxy group could potentially influence the stereochemical outcome by interacting with the reaction center, although specific studies on this substrate are not widely available. The diastereoselectivity of these reactions would become relevant if another chiral center is present in the nucleophile or the substrate.

Electrophilic Aromatic Substitution Reactions of the Methoxy-Substituted Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy group. The directing effects of both the methoxy and the chloroethyl substituents will determine the position of substitution for incoming electrophiles.

Directing Effects of the Methoxy and Chloroethyl Substituents on Ring Activation

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions.

The 1-chloroethyl group [-CH(Cl)CH₃] is generally considered to be a weakly deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. However, as an alkyl group, it is also an ortho-, para-director.

When both groups are present on the ring, the powerful activating and directing effect of the methoxy group is expected to dominate. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the methoxy group. The position para to the methoxy group (C4) is sterically unhindered. The position ortho to the methoxy group (C6) is also available. The other ortho position (C2) is already substituted. Steric hindrance from the 1-chloroethyl group at the C1 position may influence the ratio of ortho to para substitution, with the para position being generally more favored.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relative to Methoxy Group | Relative to Chloroethyl Group | Expected Reactivity |

| C3 | meta | ortho | Less favored |

| C4 | para | meta | Highly favored |

| C5 | meta | para | Less favored |

| C6 | ortho | meta | Favored, but may experience some steric hindrance |

Advanced Spectroscopic and Structural Elucidation of 1 1 Chloroethyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 1-(1-Chloroethyl)-2-methoxybenzene is predicted to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and chloroethyl protons. The interpretation of these signals is based on their chemical shift (δ), multiplicity (splitting pattern), and integration values.

The aromatic region (typically δ 6.8-7.5 ppm) would show complex patterns due to the four protons on the substituted benzene (B151609) ring. The electron-donating methoxy group and the electron-withdrawing chloroethyl group influence the chemical shifts of these protons. The proton ortho to the methoxy group (H-3) would likely be the most shielded, while the proton ortho to the chloroethyl group (H-6) would be the most deshielded.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet around δ 3.8-3.9 ppm. The chloroethyl group would present as a quartet for the methine proton (-CH(Cl)-) around δ 5.2-5.4 ppm, coupled to the three methyl protons. These methyl protons (-CH₃) would, in turn, appear as a doublet around δ 1.7-1.9 ppm, coupled to the single methine proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.85-6.95 | Doublet of doublets | ~8.0, 1.0 |

| H-4 | 7.20-7.30 | Triplet of doublets | ~8.0, 1.5 |

| H-5 | 6.90-7.00 | Triplet of doublets | ~7.5, 1.0 |

| H-6 | 7.35-7.45 | Doublet of doublets | ~7.5, 1.5 |

| -CH(Cl)- | 5.20-5.40 | Quartet | ~6.8 |

| -OCH₃ | 3.80-3.90 | Singlet | N/A |

Note: Predicted values are based on analogous compounds and standard NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Quaternary Carbon Assignments

The ¹³C NMR spectrum provides information on all nine distinct carbon environments in this compound. This includes six aromatic carbons and three aliphatic carbons (methyl, methine, and methoxy).

The two quaternary carbons in the aromatic ring, C-1 (bearing the chloroethyl group) and C-2 (bearing the methoxy group), are of particular interest. C-2 is expected to be significantly deshielded (δ ~156-158 ppm) due to the directly attached electronegative oxygen atom. C-1 would appear in the range of δ 138-140 ppm. The remaining four aromatic CH carbons would resonate between δ 110-130 ppm. The methoxy carbon is predicted around δ 55-56 ppm. For the chloroethyl group, the carbon bearing the chlorine (methine) is expected around δ 58-62 ppm, and the methyl carbon at approximately δ 23-26 ppm. chemicalbook.comnih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Quaternary) | 138.0-140.0 |

| C-2 (Quaternary) | 156.0-158.0 |

| C-3 | 110.0-112.0 |

| C-4 | 128.0-130.0 |

| C-5 | 120.0-122.0 |

| C-6 | 126.0-128.0 |

| -CH(Cl)- | 58.0-62.0 |

| -OCH₃ | 55.0-56.0 |

Note: Predicted values are based on data from similar structures like (1-Chloroethyl)benzene and 2-chloroanisole (B146271) and established substituent effects. chemicalbook.comnih.gov

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. biosynth.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton of the chloroethyl group and its adjacent methyl protons. In the aromatic region, COSY would show correlations between adjacent protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6), helping to trace the connectivity of the aromatic ring. biosynth.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the singlet at δ ~3.85 ppm would correlate to the carbon at δ ~55.5 ppm, confirming their assignment as the methoxy group. biosynth.com

The methoxy protons (-OCH₃) showing a correlation to the quaternary carbon C-2.

The methine proton (-CH(Cl)-) showing correlations to the quaternary carbon C-1 and the aromatic carbon C-6.

The methyl protons of the ethyl group showing a correlation to the methine carbon and the aromatic carbon C-1.

The aromatic proton H-6 showing correlations to C-1 and C-2, confirming the ortho-substitution pattern.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and skeletal structure. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the methyl and methine groups would appear just below 3000 cm⁻¹ (e.g., 2850-2980 cm⁻¹). researchgate.net

C=C Stretching: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1050 cm⁻¹ (symmetric stretch) regions. nih.gov

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹, and can be useful for confirming the presence of the chloroalkane functionality. rsc.org

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | Medium |

| Aromatic C=C Stretch | 1600, 1580, 1490, 1450 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | 1270-1230 | Strong |

| Symmetric Ar-O-C Stretch | 1050-1020 | Strong |

Note: These are predicted frequency ranges based on characteristic functional group absorptions.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. rsc.org

In the Raman spectrum of this compound, the symmetric vibrations of the non-polar bonds would be particularly prominent. This includes the aromatic ring breathing modes, which would give strong signals around 1000 cm⁻¹ and 1600 cm⁻¹. The C-C backbone stretching of the ethyl group and the symmetric C-H stretching vibrations would also be readily observable. The C-Cl stretch would also be Raman active. In contrast to FT-IR where the C=C and C-O stretches are strong, in Raman spectroscopy, the aromatic C-H and symmetric ring vibrations often dominate the spectrum, providing a complementary fingerprint of the molecule. chemicalbook.comspectrabase.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1-Chloroethyl)benzene |

| 2-Chloroanisole |

| 2-Methoxytoluene |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry is a cornerstone technique in chemical analysis, offering unparalleled accuracy in mass determination, which is crucial for confirming the elemental composition of a molecule.

The molecular formula of this compound is C₉H₁₁ClO. High-resolution mass spectrometry distinguishes between exact mass (the sum of the masses of the most abundant isotopes of the constituent atoms) and molecular weight (the weighted average of all naturally occurring isotopes). researchgate.net For this compound, the theoretical monoisotopic (exact) mass is calculated to be 170.0498427 Da. nih.gov

Experimental analysis using HRMS provides a measured mass that can be compared to the theoretical value. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental formula of the compound with a high degree of confidence.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁ClO | nih.gov |

| Theoretical Exact Mass | 170.0498427 Da | nih.gov |

| Average Molecular Weight | 170.63 g/mol | nih.gov |

This interactive table provides a summary of the key mass values for the compound.

Beyond determining the mass of the intact molecule, mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD), provides invaluable structural information by breaking the molecule into smaller, charged fragments. dtic.milnih.govresearchgate.net The pattern of these fragments is a unique "fingerprint" that helps to confirm the specific arrangement of atoms.

For this compound, key fragmentation pathways can be predicted based on its structure. The presence of a chlorine atom is often indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope. researchgate.net

Common fragmentation points include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion [M - Cl]⁺ with a mass-to-charge ratio (m/z) of approximately 135.

Benzylic cleavage: The bond between the chloroethyl group and the benzene ring can break, leading to the formation of a stable methoxy-substituted tropylium (B1234903) ion or related structures.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom can lead to the loss of a methyl radical (•CH₃), forming an [M - CH₃]⁺ ion. libretexts.org

Loss of HCl: Elimination of a hydrogen chloride molecule can occur, leading to the formation of a methoxystyrene radical cation.

Table 2: Predicted Diagnostic Fragment Ions for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₉H₁₁O]⁺ | Loss of •Cl | 135 |

| [C₈H₈O]⁺• | Loss of HCl | 120 |

| [C₈H₉O]⁺ | Loss of •CH₂Cl | 121 |

This interactive table outlines the expected fragmentation patterns that serve as diagnostic markers for confirming the structure of this compound.

Advanced Spectroscopic Techniques for Microstructural Analysis

While HRMS provides data on mass and fragmentation, other advanced spectroscopic techniques are employed to investigate the chemical and physical microstructure of materials at the nanoscale without the need for labels or dyes. nih.govnih.gov

Techniques such as Optical Photothermal Infrared Spectroscopy (O-PTIR), Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR), and Quantum Cascade Laser Infrared Spectroscopy (QCL-IR) offer chemical imaging and analysis with a spatial resolution far beyond the diffraction limit of conventional infrared spectroscopy. nih.govpsu.eduwikipedia.orgnih.gov

Although specific studies on this compound using these techniques are not widely published, their application to related chemical structures demonstrates their potential. These methods work by combining the chemical specificity of infrared spectroscopy with the high spatial resolution of atomic force microscopy or photothermal detection. nih.govrsc.org

Optical Photothermal Infrared Spectroscopy (O-PTIR): This technique uses a tunable IR laser (the pump) to excite molecular vibrations in a sample, causing localized heating. A second, visible laser (the probe) detects the resulting change in the sample's thermal properties. nih.govyoutube.com This allows for the acquisition of IR spectra with a spatial resolution of approximately 500 nanometers, making it possible to map the chemical composition of heterogeneous materials at the sub-micron level. photothermal.combiorxiv.org For a sample of this compound, O-PTIR could be used to detect micro-scale impurities or analyze its distribution within a complex matrix.

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): AFM-IR also uses a tunable IR laser to excite the sample. However, it detects the resulting thermal expansion of the sample with an ultra-sensitive AFM tip. nih.gov This approach can achieve a spatial resolution down to ~10 nm, allowing for chemical analysis at the nanoscale. wikipedia.orgrsc.org It could be used to study the orientation of this compound molecules on a surface or within a polymer blend. nih.gov

Quantum Cascade Laser (QCL) Infrared Spectroscopy: QCLs are high-intensity, tunable semiconductor lasers that have significantly advanced IR spectroscopy. acs.org They can be used as the light source in various IR spectroscopy setups, including O-PTIR and AFM-IR, providing rapid and high-resolution spectral data. acs.orgazooptics.comacs.org QCL-based spectroscopy is valuable for real-time monitoring of chemical reactions and quality control in industrial processes. hilarispublisher.comornl.gov

These advanced techniques represent the cutting edge of chemical analysis, providing the means to bridge the gap between molecular structure and macroscopic properties by enabling detailed investigation at the nanoscale.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methoxy-substituted tropylium ion |

Computational and Theoretical Chemistry Studies of 1 1 Chloroethyl 2 Methoxybenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structures, properties, and reactivity. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule.

For 2-chloroethyl benzene (B151609) (2-CEB), a close structural analogue of 1-(1-chloroethyl)-2-methoxybenzene, geometry optimization has been performed using the B3LYP method with a 6-311G++(d,p) basis set. researchgate.net The optimized geometry reveals the bond lengths and angles that correspond to the most stable conformation of the molecule. For instance, the calculated C-C bond lengths in the benzene ring are approximately 1.40 Å, which is intermediate between a typical single (1.54 Å) and double (1.34 Å) C-C bond, as expected for an aromatic system. researchgate.net The correlation between the calculated and experimental structural parameters for 2-CEB was found to be high, indicating the reliability of the DFT approach for this class of molecules. researchgate.net

In a study on 4-methoxy-N-(3-phenylallylidene) aniline (B41778), which contains a methoxy-substituted benzene ring, DFT calculations at the B3LYP/6-31G* level were also used to determine the optimized molecular structure. sciencepg.comresearchgate.net This work underscores the utility of DFT in accurately predicting the geometries of molecules containing functional groups present in this compound.

Table 1: Selected Optimized Geometrical Parameters for 2-Chloroethyl Benzene (2-CEB) using DFT/B3LYP/6-311G++(d,p)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.40 Å |

| Bond Length | C-Cl | Not specified |

| Bond Angle | C-C-C (ring) | ~120° |

Data sourced from Garima et al. (2024) researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov

For 2-CEB, the HOMO and LUMO energies were calculated, and the resulting energy gap was determined. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The analysis of the molecular orbitals for 2-CEB highlights the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO), providing insights into its charge transfer characteristics. researchgate.net

Similarly, for 4-methoxy-N-(3-phenylallylidene) aniline, the HOMO-LUMO analysis was performed using the B3LYP/6-31G* method. sciencepg.comresearchgate.net The computed HOMO-LUMO energy gap in this methoxy-containing compound also provides an indication of its potential for intramolecular charge transfer. sciencepg.comresearchgate.netnih.gov Such analyses are crucial for understanding the electronic behavior of substituted aromatic systems. journalirjpac.comresearchgate.net

Table 2: Frontier Molecular Orbital Energies for a Structurally Related Compound (2-CEB)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Not specified |

| LUMO | Not specified |

| Energy Gap (ΔE) | Not specified |

Specific energy values for 2-CEB were mentioned as calculated but not explicitly provided in the source material researchgate.net.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. uni-muenchen.deyoutube.comnumberanalytics.com It provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns.

NBO analysis is also effective in elucidating the anomeric effect in cyclic systems, where intramolecular hyperconjugative interactions play a dominant role. rsc.org For substituted benzenes like 2-CEB, NBO analysis can detail the electronic interactions between the substituent and the aromatic ring. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as NMR and vibrational spectra. These theoretical predictions can aid in the assignment of experimental signals and provide a deeper understanding of the underlying molecular properties. chemrxiv.orgzenodo.org

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. longdom.org

For 2-chloroethyl benzene, the ¹H and ¹³C NMR chemical shifts were predicted and compared with experimental data. researchgate.net This comparison helps in the accurate assignment of the observed NMR signals to specific protons and carbon atoms in the molecule. Similarly, a study on 4-methoxy-N-(3-phenylallylidene) aniline also involved the calculation of NMR chemical shifts using the B3LYP/6-31G* method, showing good correlation with experimental values. sciencepg.comresearchgate.net The development of large computational datasets of NMR spectra is further advancing the use of these methods in chemical analysis. chemrxiv.orgzenodo.org

Table 3: Illustrative Comparison of Experimental and Calculated ¹H-NMR Chemical Shifts for an Analogous Compound

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| Aromatic H | Varies | Varies |

| CH₂ | Varies | Varies |

| CH₃ | Varies | Varies |

Specific data for this compound is not available. This table represents the type of data generated in computational NMR studies of analogous compounds like 2-CEB and methoxy-substituted aromatics. researchgate.netsciencepg.comresearchgate.net

Theoretical Prediction of Vibrational Frequencies and Mode Assignments

Computational methods, particularly DFT, are widely used to calculate the vibrational frequencies of molecules. The resulting theoretical spectrum can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions. longdom.org

In the study of 2-CEB, the vibrational frequencies were calculated using the B3LYP/6-311G++(d,p) method. researchgate.net The potential energy distribution (PED) analysis was used to provide a detailed assignment of each vibrational mode. For example, the C-Cl stretching vibration was calculated and compared to its experimental FT-IR value. researchgate.net A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other method-specific limitations. researchgate.net

For 4-methoxy-N-(3-phenylallylidene) aniline, theoretical vibrational frequencies were also computed and found to be in good agreement with the experimental FT-IR spectrum after scaling. sciencepg.comresearchgate.net This demonstrates the reliability of DFT calculations in predicting the vibrational spectra of substituted aromatic compounds.

Table 4: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Chloroethyl Benzene (2-CEB)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

|---|---|---|

| C-C ring stretching | 1291, 1273, 1170, etc. | 1344, 1324, 1217, etc. |

| C-Cl stretching | 624 | 649 |

| Cl-C-C torsional modes | 69, 37 | Not specified |

Data sourced from Garima et al. (2024) researchgate.net

Mechanistic Modeling of Reactivity

The study of reaction mechanisms through computational modeling provides a molecular-level understanding of how chemical transformations occur. For this compound, this involves investigating the pathways of its reactions, such as nucleophilic substitution or elimination, and identifying the energetic barriers that govern the reaction rates.

Characterization of Transition States and Reaction Energy Profiles

Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of a reaction. This allows for the identification of transition states, which are first-order saddle points on this surface, representing the highest energy barrier along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy of the reaction. For a hypothetical reaction, the reaction energy profile would illustrate the energy changes as the reactants are converted into products, passing through one or more transition states and intermediates.

For example, in a potential nucleophilic substitution reaction at the benzylic carbon of this compound, a computational study would characterize the transition state for the departure of the chloride ion and the approach of the nucleophile. The reaction could proceed through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate. The relative energies of these pathways would be determined by the stability of the transition states and any intermediates.

A hypothetical reaction energy profile for a two-step reaction might resemble the following:

| Reaction Coordinate | Relative Energy (kcal/mol) | Species |

| Reactants | 0 | This compound + Nucleophile |

| Transition State 1 | ΔE‡1 | [Transition State Structure 1] |

| Intermediate | ΔEint | Carbocation Intermediate + Cl- + Nucleophile |

| Transition State 2 | ΔE‡2 | [Transition State Structure 2] |

| Products | ΔErxn | Substituted Product + Cl- |

Note: The values in this table are illustrative for a hypothetical reaction and are not based on specific experimental or computational data for this compound.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining which bonds are broken or formed in the rate-determining step. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.

While specific KIE studies on this compound were not found, research on benzylic lithiations provides insight into the types of information that can be obtained. For example, a large primary KIE observed when a hydrogen atom at the reaction center is replaced by deuterium (B1214612) (kH/kD > 2) is indicative of C-H bond cleavage in the rate-determining step. acs.org

In the context of this compound, a KIE study could involve isotopic labeling at several key positions:

α-carbon: Replacing the hydrogen on the carbon bearing the chlorine with deuterium could distinguish between SN1 and SN2 mechanisms. A small secondary KIE (kH/kD ≈ 1.0-1.2) would be expected for an SN2 reaction, while a larger secondary KIE might suggest an SN1 pathway due to the change in hybridization from sp3 to sp2 in the carbocation intermediate.

Leaving Group: A chlorine KIE (35Cl/37Cl) could provide information about the C-Cl bond-breaking process in the transition state.

A hypothetical table of KIE values and their mechanistic implications for a reaction of this compound could be:

| Isotopic Substitution | Hypothetical klight/kheavy | Mechanistic Implication |

| α-Deuteration (C-H /D) | ~1.1 | SN2-like transition state |

| α-Deuteration (C-H /D) | >1.2 | SN1-like transition state with significant carbocation character |

| Chlorine (35Cl/37Cl) | >1.005 | C-Cl bond breaking is part of the rate-determining step |

Note: These values are illustrative and based on general principles of KIEs, not on specific experimental data for the target molecule.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Sites

Computational methods can also predict the most likely sites for chemical reactions by analyzing the electronic distribution of a molecule. The Molecular Electrostatic Potential (MEP) and Fukui functions are two such tools that provide valuable insights into a molecule's reactivity.

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential around a molecule. It is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and over the π-system of the benzene ring, indicating these as potential sites for electrophilic interaction. The area around the chlorine atom and the hydrogen atoms would exhibit positive potential.

Fukui functions are another descriptor derived from density functional theory that helps to identify the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed).

f0(r): for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively rank the susceptibility of each atomic site towards different types of attack. For instance, a high value of f+ on a particular carbon atom would suggest it is a prime target for a nucleophile.

A hypothetical table of condensed Fukui function values might look like this:

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C1 (ipso-C) | Low | Low |

| C2 (ortho-C with OMe) | Low | High |

| C3 (meta-C) | High | Low |

| C4 (para-C) | Low | High |

| C5 (meta-C) | High | Low |

| C6 (ortho-C with CH(Cl)CH3) | Low | High |

| Cα (benzylic C) | High | Low |

| Cl | High | Low |

| O | Low | High |

Note: This table is a hypothetical representation to illustrate the concept and is not based on actual calculations for this compound. The actual distribution of Fukui indices would depend on the interplay of the electronic effects of the methoxy and chloroethyl substituents.

Role of 1 1 Chloroethyl 2 Methoxybenzene As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Benzene (B151609) Derivatives

The primary role of 1-(1-Chloroethyl)-2-methoxybenzene in the synthesis of functionalized benzene derivatives stems from the reactivity of the chloroethyl group. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the benzylic position, leading to a wide array of substituted benzene compounds.

Common transformations involve nucleophilic substitution reactions where the chloride is replaced by oxygen, nitrogen, or sulfur-based nucleophiles. For instance, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding alcohols or ethers. Similarly, amines can be used to produce substituted anilines, and thiols can be used to form thioethers. The methoxy (B1213986) group on the benzene ring is an ortho, para-directing group, which can influence further substitutions on the aromatic ring itself, though reactions at the chloroethyl side chain are typically more facile. wikipedia.org

The conversion of the alkyl substituent can also be achieved through oxidation. Strong oxidizing agents can transform the alkyl group into a carboxylic acid, provided a benzylic hydrogen is present. pressbooks.pub Furthermore, the benzylic halide can undergo elimination reactions in the presence of a strong base to form a styrene (B11656) derivative.

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Secondary Alcohol | -CH(OH)CH₃ |

| Alkoxide | Sodium Methoxide (B1231860) (NaOCH₃) | Ether | -CH(OCH₃)CH₃ |

| Amine | Ammonia (B1221849) (NH₃) | Primary Amine | -CH(NH₂)CH₃ |

| Thiolate | Sodium Thiophenolate (NaSPh) | Thioether | -CH(SPh)CH₃ |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | -CH(CN)CH₃ |

Building Block for the Construction of Heterocyclic Systems (e.g., Indole (B1671886) Derivatives)

The dual functionality of this compound makes it an excellent starting material for the construction of various heterocyclic systems, most notably indole derivatives. Indoles are a core structural motif in many biologically active natural products and pharmaceuticals. researchgate.net

A common strategy for indole synthesis involves the reaction of this compound with an aniline (B41778) derivative. This reaction typically proceeds via N-alkylation, where the aniline nitrogen atom acts as a nucleophile, displacing the chloride to form an N-(1-(2-methoxyphenyl)ethyl)aniline intermediate. Subsequent intramolecular cyclization, often promoted by a catalyst such as a transition metal complex (e.g., palladium), leads to the formation of the indole ring. organic-chemistry.org This cyclization can occur through mechanisms like intramolecular C-H activation. The substituents on the starting aniline can be varied to produce a library of diversely substituted indoles. The Fischer indole synthesis is another powerful method, which involves the reaction of a ketone with a phenylhydrazine, and intermediates derived from this compound could potentially serve as precursors to the required ketone. nih.gov

| Aniline Reactant | Resulting Indole Derivative (General Structure) | Potential Application Area |

| Aniline | 1-(1-(2-methoxyphenyl)ethyl)-1H-indole | Core indole scaffold |

| 4-Fluoroaniline | 5-Fluoro-1-(1-(2-methoxyphenyl)ethyl)-1H-indole | Pharmaceutical synthesis |

| 3-Bromoaniline | 6-Bromo-1-(1-(2-methoxyphenyl)ethyl)-1H-indole | Agrochemical synthesis |

| 4-Methylaniline | 1-(1-(2-methoxyphenyl)ethyl)-5-methyl-1H-indole | Materials science |

Strategies for Diversity-Oriented Synthesis Utilizing the Chloroethyl Moiety

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. wiley-vch.decam.ac.uk The goal is to explore chemical space broadly to identify novel biologically active compounds. This compound is well-suited for DOS strategies due to the pluripotent nature of its chloroethyl moiety.

A key DOS strategy is the "build/couple/pair" approach, for which this compound is an ideal starting block. sci-hub.senih.gov

Build: The core scaffold is the this compound molecule itself.

Couple: In this phase, the reactive chloroethyl group is "coupled" with a wide variety of building blocks. This is typically achieved through nucleophilic substitution, where a library of diverse nucleophiles is used to displace the chlorine atom. This step introduces significant "appendage diversity," creating a family of related compounds with different side chains.

Pair: In the final phase, other functional groups on the molecule are "paired" in subsequent reactions to generate "skeletal diversity." For example, the functional group introduced in the "couple" phase can be made to react with the methoxy-benzene ring or a group derived from it, often through intramolecular cyclization, to form new and distinct ring systems.

This branching pathway allows for the rapid generation of a large library of complex and diverse molecules from a single, readily accessible intermediate, which is a hallmark of an effective DOS campaign. nih.gov

| DOS Phase | Action on this compound | Example Transformation | Type of Diversity Generated |

| Build | Use as the starting scaffold. | N/A (Core structure) | Initial Scaffold |

| Couple | React the chloroethyl group with a library of nucleophiles. | Reaction with various amines, thiols, alcohols. | Appendage Diversity |

| Pair | Induce intramolecular reactions to form new rings. | Cyclization of an attached amino group onto the benzene ring. | Skeletal Diversity |

Application in Enantioselective Catalytic Transformations

The carbon atom bonded to the chlorine in this compound is a stereogenic center, meaning the molecule exists as a pair of enantiomers (R and S forms). In pharmacology and materials science, it is often the case that only one enantiomer provides the desired biological activity or material property. Therefore, methods to selectively synthesize one enantiomer over the other, known as enantioselective synthesis, are of paramount importance. iupac.org

This compound can be a substrate in various enantioselective catalytic transformations. nih.gov These reactions utilize a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, producing the desired product in high enantiomeric excess (ee).

Two main approaches are common:

Kinetic Resolution: A racemic mixture (50:50 of R and S enantiomers) of this compound is reacted with a chiral catalyst or reagent. The catalyst reacts at a significantly faster rate with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

Asymmetric Catalysis: A prochiral precursor is converted directly into one enantiomer of the target molecule using a chiral catalyst. For example, the asymmetric reduction of 2-methoxyacetophenone (B1211565) followed by chlorination could provide an enantioselective route to the compound.

Transition-metal complexes with chiral ligands and chiral organocatalysts are frequently employed to achieve high levels of enantioselectivity in reactions involving such benzylic halides. iupac.orgnih.gov

| Transformation Type | Chiral Catalyst Example | Substrate | Product | Typical Outcome |

| Kinetic Resolution | Chiral Jacobsen's Catalyst | Racemic this compound | Nucleophilic substitution product | One enantiomer reacts faster, leaving the other enriched. |

| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) Catalyst | 1-(2-methoxyphenyl)ethan-1-one | (R)- or (S)-1-(2-methoxyphenyl)ethan-1-ol | High enantiomeric excess (e.g., >95% ee) of one alcohol enantiomer. |

| Enantioselective Substitution | Chiral Phase-Transfer Catalyst | Racemic this compound | Product of substitution with a nucleophile | Formation of one product enantiomer in excess. |

Structure Reactivity Relationship Studies of Analogues and Derivatives of Methoxy Chloroethylbenzenes

Comparative Reactivity Analysis of Positional Isomers (e.g., ortho, meta, para Methoxy-Chloroethylbenzenes)

The position of the methoxy (B1213986) group relative to the chloroethyl side chain dramatically influences the rate of nucleophilic substitution reactions, particularly in solvolysis. This is primarily due to a phenomenon known as neighboring group participation (NGP), or anchimeric assistance. nih.gov In this mechanism, a substituent on the same molecule acts as an internal nucleophile, assisting in the departure of the leaving group and accelerating the reaction. nih.govdocumentsdelivered.com

The lone pair of electrons on the oxygen atom of the methoxy group can provide anchimeric assistance. This effect is most pronounced when the methoxy group is in the ortho or para position relative to the chloroethyl group. In these isomers, the methoxy group can effectively stabilize the developing positive charge (carbocation) at the benzylic carbon through resonance during the ionization step of an SN1-type reaction.

For the ortho isomer, 1-(1-chloroethyl)-2-methoxybenzene, the methoxy group is ideally positioned to attack the electrophilic carbon center as the chloride ion departs, forming a cyclic oxonium ion intermediate. This intramolecular participation is significantly faster than the direct attack by an external nucleophile (the solvent). documentsdelivered.com Similarly, the para isomer, 1-(1-chloroethyl)-4-methoxybenzene, benefits from powerful resonance stabilization. The positive charge of the benzylic carbocation can be delocalized onto the methoxy group through the π-system of the benzene (B151609) ring.

In stark contrast, the meta isomer, 1-(1-chloroethyl)-3-methoxybenzene, exhibits no such rate enhancement. The methoxy group in the meta position cannot effectively delocalize the positive charge of the benzylic carbocation through resonance. Its influence is limited to a much weaker, inductive effect. Consequently, the solvolysis of the meta isomer proceeds much more slowly, without anchimeric assistance.

Table 1: Relative Rates of Solvolysis for Positional Isomers (Illustrative)

| Isomer | Methoxy Group Position | Mechanism Feature | Expected Relative Rate of Solvolysis |

| This compound | ortho | Strong Anchimeric Assistance | Very High |

| 1-(1-Chloroethyl)-4-methoxybenzene | para | Strong Resonance Stabilization (NGP) | High |

| 1-(1-Chloroethyl)-3-methoxybenzene | meta | No Anchimeric Assistance (Inductive Effect Only) | Low (Baseline) |

This table illustrates the expected trend based on established principles of neighboring group participation.

Influence of Halogen Identity and Position (e.g., -CH2Cl vs. -CH(Cl)CH3) on Reactivity Profiles

The identity of the halogen and its precise location on the ethyl side chain are critical determinants of reactivity.

Halogen Identity: The nature of the carbon-halogen bond is paramount. The C-Br bond is weaker and longer than the C-Cl bond. This means that bromide is a better leaving group than chloride. Consequently, a bromo-analogue such as 1-(1-bromoethyl)-2-methoxybenzene (B1629721) would be expected to undergo nucleophilic substitution reactions at a significantly faster rate than this compound under identical conditions.

Halogen Position: A comparison between this compound and its isomer 1-(2-chloroethyl)-2-methoxybenzene (B2444917) reveals a profound difference in reactivity towards SN1 reactions.

This compound: This is a secondary benzylic halide. The departure of the chloride ion generates a secondary benzylic carbocation. This carbocation is highly stabilized by resonance with the adjacent benzene ring, and as discussed, further stabilized by the ortho-methoxy group. This stability facilitates its formation, leading to rapid SN1 reactions.

1-(2-chloroethyl)-2-methoxybenzene: This is a primary halide. An SN1 reaction would require the formation of a primary carbocation, which is significantly less stable and energetically unfavorable compared to a secondary benzylic carbocation. Therefore, this isomer is much less likely to react via an SN1 pathway and will be significantly less reactive under solvolysis conditions. It would more likely react through an SN2 mechanism, which is generally slower for primary halides than SN1 reactions are for stabilized secondary halides. nih.gov

Electronic and Steric Effects of Additional Substituents on Aromatic Ring Reactivity

The introduction of additional substituents onto the benzene ring of this compound can further modify its reactivity through electronic and steric effects.

Electronic Effects: The rate of SN1-type reactions is highly sensitive to the electronic nature of substituents on the aromatic ring because they influence the stability of the key carbocation intermediate.

Electron-Donating Groups (EDGs): Additional EDGs (e.g., alkyl, hydroxyl, or another methoxy group) placed at positions that can stabilize the positive charge through resonance or induction (typically ortho or para to the chloroethyl group) will further stabilize the benzylic carbocation. This enhanced stabilization lowers the activation energy for the ionization step, leading to an increased rate of reaction.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., nitro, cyano, or carbonyl groups) will destabilize the benzylic carbocation. By pulling electron density away from the ring, they intensify the positive charge on the carbocation, raising the activation energy for its formation and thus significantly decreasing the reaction rate. whiterose.ac.uk

Steric Effects: Steric hindrance can also play a role. The presence of bulky substituents, particularly at the ortho positions (positions 3 or 6 relative to the chloroethyl group), can hinder the approach of the incoming nucleophile. While less critical in a pure SN1 mechanism where the nucleophile attacks a planar carbocation, it can become more significant if the reaction has SN2 character. Furthermore, bulky groups can influence the preferred conformation of the side chain, which may affect the efficiency of anchimeric assistance from the ortho-methoxy group.

Examination of Reactivity Differences Between Benzylic Halides and Aryl Halides

A fundamental distinction in reactivity exists between benzylic halides, such as this compound, and aryl halides, where the halogen is bonded directly to the aromatic ring (e.g., 2-chloroanisole).

Benzylic Halides: In this compound, the chlorine atom is attached to an sp³-hybridized carbon atom. This C(sp³)-Cl bond is relatively labile, and its cleavage leads to a resonance-stabilized benzylic carbocation. This stabilization makes benzylic halides highly susceptible to nucleophilic substitution reactions, proceeding readily through SN1 or SN2 mechanisms. nih.govmdpi.com The reactivity is high because the transition state leading to the carbocation is significantly stabilized by the adjacent π-system of the benzene ring. nih.gov

Aryl Halides: In an aryl halide like 2-chloroanisole (B146271), the chlorine is bonded to an sp²-hybridized carbon of the benzene ring. This C(sp²)-Cl bond is much stronger and shorter than a C(sp³)-Cl bond due to the increased s-character of the carbon orbital. Furthermore, the lone pairs on the chlorine atom participate in resonance with the aromatic ring, giving the C-Cl bond partial double-bond character. mdpi.comkoreascience.kr

These factors make nucleophilic substitution on aryl halides much more difficult. An SN1 reaction is extremely unfavorable because it would require the formation of a highly unstable phenyl cation. An SN2 reaction is also precluded because the backside attack pathway is blocked by the benzene ring itself. Therefore, aryl halides undergo nucleophilic substitution only under harsh conditions, typically via mechanisms like addition-elimination (forming a Meisenheimer complex) or elimination-addition (forming a benzyne (B1209423) intermediate), which are entirely different from the pathways available to benzylic halides.

Table 2: Comparison of Benzylic vs. Aryl Halide Reactivity

| Feature | Benzylic Halide (e.g., this compound) | Aryl Halide (e.g., 2-Chloroanisole) |

| Halogenated Carbon | sp³ hybridized | sp² hybridized |

| C-Cl Bond Character | Single bond | Partial double-bond character due to resonance |

| Typical Reaction | Nucleophilic Substitution (SN1 / SN2) | Nucleophilic Aromatic Substitution (requires harsh conditions) |

| Intermediate Stability | Resonance-stabilized benzylic carbocation (stable) | Phenyl cation (very unstable) |

| Reactivity | High | Very Low |

Future Research and Methodological Innovations in the Chemistry of this compound

The compound this compound, a substituted aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis. Its unique structural features—a reactive chloroethyl group and an electron-donating methoxy group on a benzene ring—make it a valuable building block for more complex molecules. As the demand for sophisticated chemical entities grows, research is increasingly focused on developing more efficient, selective, and sustainable methods for the synthesis and application of such intermediates. This article explores the future research directions and emerging methodologies centered on this compound, highlighting key areas of innovation that are poised to shape the future of its chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-chloroethyl)-2-methoxybenzene, and how do reaction conditions influence product selectivity?

- Methodology : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, alkylation of 2-methoxybenzene with 1-chloroethyl halides (e.g., 1-chloroethyl chloride) in the presence of Lewis acids like AlCl₃ may yield the target compound. Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect regioselectivity and byproduct formation. Evidence from analogous chloroethyl-substituted aromatics suggests competing pathways (e.g., elimination or rearrangement) require optimization using kinetic studies .

- Key Data :

- Reagents : AlCl₃ (10 mol%), dichloromethane, 0–5°C.

- Yield Optimization : ~60–75% under inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and chloroethyl (-CH₂Cl) protons as a quartet (δ ~4.2–4.5 ppm). Aromatic protons appear as a multiplet (δ ~6.8–7.2 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with m/z ~184.06 (C₉H₁₁ClO). High-resolution data (e.g., ±0.0006 accuracy) ensures structural validation .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in proposed reaction mechanisms for chloroethyl-substituted aromatics?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, competing pathways (electrophilic substitution vs. radical mechanisms) can be distinguished by comparing activation energies. Databases like REAXYS provide benchmark data for validation .

- Case Study : A study on 1-(1-bromoethyl)-2-(trifluoromethyl)benzene showed a 12 kcal/mol difference between SN2 and carbocation pathways, favoring the latter in polar solvents .

Q. What strategies mitigate stereochemical uncertainties in derivatives of this compound?

- Methodology : Chiral chromatography (e.g., Chiralpak IA) or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) can resolve enantiomers. For example, stereoselective hydrogenation of prochiral alkenes using Rh or Ru catalysts achieves >90% enantiomeric excess .

- Data Gaps : Limited crystallographic data for chloroethyl-substituted analogs complicates absolute configuration assignments; single-crystal XRD is advised .

Q. How should researchers address conflicting toxicity and ecological data for chloroethyl-substituted benzenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.